Ethylenebis(trimethylammonium) dichloride

Description

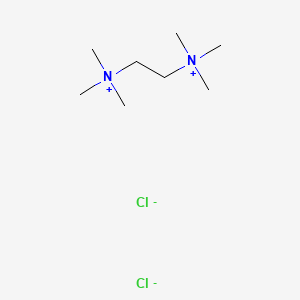

Structure

3D Structure of Parent

Properties

CAS No. |

23252-62-2 |

|---|---|

Molecular Formula |

C8H22Cl2N2 |

Molecular Weight |

217.18 g/mol |

IUPAC Name |

trimethyl-[2-(trimethylazaniumyl)ethyl]azanium;dichloride |

InChI |

InChI=1S/C8H22N2.2ClH/c1-9(2,3)7-8-10(4,5)6;;/h7-8H2,1-6H3;2*1H/q+2;;/p-2 |

InChI Key |

CVJXNAGSDFWQFN-UHFFFAOYSA-L |

Canonical SMILES |

C[N+](C)(C)CC[N+](C)(C)C.[Cl-].[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

Ethylenebis(trimethylammonium) dichloride CAS number 23252-62-2

An In-Depth Technical Guide to Ethylenebis(trimethylammonium) dichloride (CAS 23252-62-2)

Abstract

This technical guide provides a comprehensive overview of Ethylenebis(trimethylammonium) dichloride (CAS No. 23252-62-2), a symmetrical bis-quaternary ammonium compound. While specific research on this molecule is not extensively published, its structure is highly analogous to well-characterized neuromuscular agents and cholinesterase inhibitors. This document synthesizes available data with established principles of medicinal chemistry and pharmacology to offer researchers, scientists, and drug development professionals a foundational understanding of its physicochemical properties, a plausible synthetic route, putative mechanisms of action, and potential research applications. Detailed experimental protocols are provided to facilitate its investigation as a pharmacological tool.

Introduction to a Symmetrical Bis-Quaternary Amine

Ethylenebis(trimethylammonium) dichloride is a quaternary ammonium salt characterized by two positively charged nitrogen atoms, each fully substituted with three methyl groups, linked by a two-carbon ethylene bridge. The positive charges are balanced by two chloride counter-ions. Its chemical structure, [ (CH₃)₃N⁺-CH₂-CH₂-N⁺(CH₃)₃ ] 2Cl⁻, places it in a class of compounds known for their potent biological activities, primarily centered around the cholinergic nervous system.

The defining feature of this molecule is the distance between the two quaternary nitrogens, a critical determinant for interaction with biological targets such as the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction. By understanding its structure, we can hypothesize its function and design experiments to elucidate its pharmacological profile.

Physicochemical Properties & Analytical Characterization

A precise understanding of the compound's physical and chemical properties is fundamental for its application in any experimental setting.

Key Properties

The properties of Ethylenebis(trimethylammonium) dichloride are summarized below.

| Property | Value | Source |

| CAS Number | 23252-62-2 | [1] |

| Molecular Formula | C₈H₂₂Cl₂N₂ | [1] |

| Molecular Weight | 217.18 g/mol | [1] |

| IUPAC Name | N1,N1,N1,N2,N2,N2-Hexamethylethane-1,2-diaminium dichloride | N/A |

| Appearance | Expected to be a white to off-white crystalline solid | Inferred |

| Solubility | Expected to be highly soluble in water and polar protic solvents | Inferred |

Analytical Methods for Structural Confirmation

Validation of the compound's identity and purity is critical. Standard analytical techniques are applicable.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be expected to show two key signals: a singlet for the 18 equivalent protons of the six methyl groups (-N⁺(CH₃)₃) and a singlet for the 4 equivalent protons of the ethylene bridge (-CH₂-CH₂-). The integration ratio should be 18:4 (or 9:2).

-

¹³C NMR would similarly show two signals corresponding to the methyl carbons and the ethylene bridge carbons.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode would detect the dication [C₈H₂₂N₂]²⁺ at an m/z corresponding to half its mass (approx. 95.1 amu) or the cation-chloride adduct [C₈H₂₂N₂Cl]⁺ at an m/z of approximately 195.1 amu.

-

High-Performance Liquid Chromatography (HPLC): Due to its ionic nature, methods like Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pair chromatography coupled with a detector such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer would be suitable for purity assessment.[2][3][4]

Synthesis and Purification Workflow

The synthesis of Ethylenebis(trimethylammonium) dichloride is a straightforward quaternization reaction. The causality behind this choice is the high nucleophilicity of the tertiary amines in the starting material and the excellent leaving group properties of the halide in the alkylating agent.

Proposed Synthetic Pathway

The most direct route involves the exhaustive methylation of N,N,N',N'-Tetramethylethylenediamine (TMEDA) using an appropriate methylating agent, such as methyl chloride.

Caption: Proposed synthesis workflow for Ethylenebis(trimethylammonium) dichloride.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system; successful synthesis will yield a product with the expected analytical characteristics described in Section 2.2.

-

Reactor Setup: In a certified fume hood, charge a pressure-rated glass reactor equipped with a magnetic stirrer, thermocouple, and gas inlet/outlet with N,N,N',N'-Tetramethylethylenediamine (1.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile as the solvent. The choice of a polar aprotic solvent is crucial as it solubilizes the starting amine and the intermediate salts without interfering with the reaction.

-

Reaction: Cool the vessel to 0-5 °C. Carefully introduce condensed methyl chloride (2.2 eq) into the reactor. The excess methyl chloride ensures the reaction goes to completion (exhaustive methylation).

-

Pressurization & Heating: Seal the reactor and slowly warm to room temperature, then heat to 50-60 °C. The reaction is performed under pressure to maintain methyl chloride in the liquid phase. Monitor the reaction progress by observing the pressure drop or by periodic sampling and ¹H NMR analysis.

-

Workup: Upon completion, cool the reactor and vent any excess methyl chloride into a scrubber. The product will likely have precipitated from the acetonitrile.

-

Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake with cold acetonitrile or diethyl ether to remove any unreacted starting material.

-

Purification: Purify the crude product by recrystallization. A suitable solvent system would be a polar protic solvent like ethanol or a methanol/isopropanol mixture. Dissolve the solid in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals, which are then collected by filtration and dried under vacuum.

Putative Mechanism of Action at the Neuromuscular Junction

The structural motif of two quaternary ammonium heads separated by a flexible chain is classic for compounds that interact with the nicotinic acetylcholine receptor (nAChR). These receptors, located on the muscle end-plate, are ligand-gated ion channels that require the binding of two acetylcholine (ACh) molecules to open and cause muscle depolarization.

Compounds like Ethylenebis(trimethylammonium) dichloride can interfere with this process in two primary ways:

-

As a nAChR Agonist (Depolarizing Blocker): The molecule could mimic acetylcholine, binding to the nAChR and causing it to open. If the compound is not rapidly broken down by acetylcholinesterase (AChE), it leads to persistent depolarization of the muscle end-plate. This initially causes fasciculations, followed by paralysis because the membrane cannot repolarize to fire again. This mechanism is characteristic of drugs like succinylcholine.

-

As a Cholinesterase Inhibitor: The positively charged nitrogens can bind to the anionic site of the AChE enzyme, preventing it from hydrolyzing acetylcholine.[5][6] This increases the concentration and duration of action of ACh in the synaptic cleft, enhancing neuromuscular transmission.[5] This is the mechanism of drugs like edrophonium.[7][8][9]

Caption: Potential interaction sites at the neuromuscular junction.

Potential Applications in Research & Drug Development

Given its hypothesized mechanisms, this compound is a valuable tool for several research areas:

-

Pharmacological Probe: It can be used in in vitro and in vivo models to study the structure-activity relationships of nAChR ligands and cholinesterase inhibitors.[10][11]

-

Neuromuscular Research: It serves as a tool to induce and study neuromuscular blockade, providing insights into diseases like myasthenia gravis or for evaluating reversal agents.[5][7]

-

Scaffold for Drug Discovery: The simple, symmetrical structure can be systematically modified (e.g., altering the length of the linker chain, changing N-substituents) to develop novel therapeutic agents with tailored selectivity and pharmacokinetic profiles for neuromuscular or cognitive disorders.

Key Experimental Protocols

The following are established, self-validating protocols to begin characterizing the biological activity of Ethylenebis(trimethylammonium) dichloride.

Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol determines if the compound inhibits the AChE enzyme. The principle relies on AChE hydrolyzing acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with the chromogen DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to produce a yellow-colored product, the rate of formation of which is measured spectrophotometrically.

-

Reagent Preparation:

-

Prepare a 100 mM sodium phosphate buffer (pH 8.0).

-

Prepare stock solutions of the test compound in buffer.

-

Prepare a 10 mM DTNB solution in buffer.

-

Prepare a 10 mM ATCh solution in buffer.

-

Prepare a solution of AChE enzyme (e.g., from electric eel) in buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

140 µL of phosphate buffer.

-

20 µL of DTNB solution.

-

20 µL of test compound solution (or buffer for control).

-

-

Incubate for 5 minutes at 25 °C.

-

Add 10 µL of AChE solution to initiate the pre-incubation.

-

Incubate for 10 minutes at 25 °C.

-

Add 10 µL of ATCh solution to start the reaction.

-

-

Data Acquisition:

-

Immediately measure the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

-

-

Analysis:

-

Calculate the rate of reaction (V) for each concentration.

-

Determine the percent inhibition: % Inhibition = [(V_control - V_sample) / V_control] * 100.

-

Plot % Inhibition vs. log[Compound] to determine the IC₅₀ value.

-

Protocol: Ex Vivo Neuromuscular Function (Phrenic Nerve-Hemidiaphragm)

This classic pharmacology preparation allows for the direct measurement of muscle contraction in response to nerve stimulation, providing a functional readout of neuromuscular blockade.

-

Preparation Dissection:

-

Humanely euthanize a rat according to approved institutional animal care protocols.

-

Dissect out the phrenic nerve and a section of the hemidiaphragm muscle.

-

-

Apparatus Setup:

-

Mount the preparation in an organ bath filled with Krebs-Henseleit solution, bubbled with 95% O₂/5% CO₂ and maintained at 37 °C.

-

Attach the muscle tendon to an isometric force transducer.

-

Place the phrenic nerve on a stimulating electrode.

-

-

Experiment Execution:

-

Stimulate the phrenic nerve with single supramaximal pulses (e.g., 0.2 ms duration, 0.1 Hz).

-

Record the baseline twitch tension for at least 20 minutes to ensure stability.

-

Add the test compound to the organ bath in a cumulative concentration-response manner.

-

Record the inhibition of the twitch response at each concentration until a maximal effect is achieved.

-

-

Analysis:

-

Measure the percentage reduction in twitch height at each concentration.

-

Plot the % inhibition of twitch response against the log[Compound] to calculate the EC₅₀ for neuromuscular blockade.

-

Safety, Handling, and Storage

As a potential neuromuscular agent and cholinesterase inhibitor, Ethylenebis(trimethylammonium) dichloride must be handled with extreme caution.

Hazard Identification

Based on analogous compounds, the primary hazards are expected to be acute toxicity via ingestion, inhalation, or skin contact.[12][13] Overexposure could lead to cholinergic crisis (salivation, lacrimation, urination, defecation, GI distress, emesis) or respiratory muscle paralysis.

| Hazard Type | GHS Statement | Precautionary Measures |

| Acute Toxicity | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. | P261, P270, P280 |

| Skin Irritation | H315: Causes skin irritation. | P302+P352 |

| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338 |

(Hazard statements are inferred and should be confirmed with a supplier-specific Safety Data Sheet (SDS)).[12]

Handling and Personal Protective Equipment (PPE)

-

Always handle this compound in a certified chemical fume hood.[13]

-

Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[12][14]

-

Avoid generating dust.[13]

-

Ensure eyewash stations and safety showers are readily accessible.[15]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12][14]

-

Keep away from incompatible materials such as strong oxidizing agents.[12]

Conclusion

Ethylenebis(trimethylammonium) dichloride, CAS 23252-62-2, represents a structurally simple yet potentially potent pharmacological agent. While direct literature is scarce, its analogy to known cholinergic modulators provides a strong rationale for its investigation. This guide offers a foundational framework, from synthesis and characterization to hypothesized mechanisms and validated experimental protocols, enabling researchers to explore its properties and unlock its potential as a research tool or a starting point for novel drug discovery programs targeting the cholinergic system. Rigorous adherence to safety protocols is paramount in all handling and experimental procedures.

References

- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Hydrazines.

- TCI EUROPE N.V. (n.d.). Safety Data Sheet: 4,4'-Methylenebis(2-ethyl-6-methylaniline).

- Sigma-Aldrich Inc. (2025). Safety Data Sheet.

- Unknown. (n.d.). Material Safety Data Sheet: Ethylene Dichloride.

- Merck KGaA. (n.d.). Safety Data Sheet.

- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Diethyl Phthalate.

- Fisher Scientific. (2025). Safety Data Sheet: Dichloroethylenebis(indenyl)zirconium (IV)(racemic mixture).

-

PubChem. (2025). Trimethylenebis(trimethylammonium) dichloride. National Center for Biotechnology Information. Retrieved from [Link]

- OxyChem. (n.d.). Ethylene Dichloride (EDC) Handbook.

-

Kunchikuttan, S., & London, E. D. (1996). The effect of the selective reversible acetylcholinesterase inhibitor E2020 on extracellular acetylcholine and biogenic amine levels in rat cortex. Neuropharmacology, 35(5), 587-594. Retrieved from [Link]

-

A'sana, J. (2024). What is Edrophonium Chloride used for? Retrieved from [Link]

-

Wikipedia. (n.d.). Edrophonium. Retrieved from [Link]

-

Inxight Drugs. (n.d.). Edrophonium Chloride. National Center for Advancing Translational Sciences. Retrieved from [Link]

-

Hobbiger, F., & Peck, A. W. (1969). A comparison between the effects of edrophonium and choline in the skeletal muscles of the cat. British Journal of Pharmacology, 37(2), 258–271. Retrieved from [Link]

-

Zhang, Y., et al. (2024). Discovery of Novel Cholinesterase Inhibitors Easily Crossing the Blood-Brain Barrier via Structure-Property Relationship Investigation: Methylenedioxy-Cinnamicamide Containing Tertiary Amine Side Chain. Chemistry & Biodiversity. Retrieved from [Link]

-

Wikipedia. (n.d.). Cholinesterase inhibitor. Retrieved from [Link]

-

Giacobini, E. (2002). Cholinesterase inhibitor therapy stabilizes symptoms of Alzheimer disease. Archives of Neurology, 59(1), 143-146. Retrieved from [Link]

-

Restrepo, J., et al. (2017). Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

Sources

- 1. ethylenebis(trimethylammonium) dichloride CAS#: 23252-62-2 [m.chemicalbook.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is Edrophonium Chloride used for? [synapse.patsnap.com]

- 6. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Edrophonium - Wikipedia [en.wikipedia.org]

- 8. EDROPHONIUM CHLORIDE [drugs.ncats.io]

- 9. A comparison between the effects of edrophonium and choline in the skeletal muscles of the cat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Novel Cholinesterase Inhibitors Easily Crossing the Blood-Brain Barrier via Structure-Property Relationship Investigation: Methylenedioxy-Cinnamicamide Containing Tertiary Amine Side Chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cholinesterase inhibitor therapy stabilizes symptoms of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. fishersci.com [fishersci.com]

- 15. oxychem.com [oxychem.com]

The Structural Basis of Antigibberellin Activity: A Technical Analysis of Ethylenebis(trimethylammonium) Dichloride

An In-Depth Technical Guide on the Early Research of Ethylenebis(trimethylammonium) Dichloride as a Plant Growth Substance.

Executive Summary

This technical guide explores the pharmacological and physiological profile of Ethylenebis(trimethylammonium) dichloride (often chemically abbreviated in early literature as a bis-quaternary analog) within the context of plant growth regulation. Emerging from the "Golden Age" of plant growth retardant discovery (1950s–1970s), this compound serves as a critical Structure-Activity Relationship (SAR) probe .

While its mono-quaternary analog, Chlormequat Chloride (CCC) , became a commercial standard, the bis-quaternary structure of ethylenebis(trimethylammonium) dichloride provided pivotal insights into the steric and electrostatic requirements of ent-kaurene synthase inhibition—the primary mechanism of antigibberellin activity. This guide synthesizes historical data, chemical synthesis protocols, and mechanistic workflows for researchers investigating quaternary ammonium plant growth regulators (PGRs).

Part 1: Chemical Identity & Synthesis

Structural Characterization

Ethylenebis(trimethylammonium) dichloride is a symmetrical bis-quaternary ammonium salt. Unlike the asymmetric Chlormequat (CCC), which possesses a reactive chloro-ethyl tail, this compound features a stable ethylene bridge connecting two bulky trimethylammonium heads.

-

IUPAC Name:

-Hexamethylethane-1,2-diaminium dichloride -

Chemical Formula:

-

Molecular Weight: 217.18 g/mol

-

Role: Ganglionic blocker (pharmacology) / Antigibberellin probe (plant physiology).

Synthetic Pathway

The synthesis follows a nucleophilic substitution pathway, distinct from the reaction used for CCC.

Protocol:

-

Precursors:

-Tetramethylethylenediamine (TMEDA) and Methyl Chloride (MeCl) or Methyl Iodide (MeI) followed by ion exchange. -

Reaction: Exhaustive methylation of the diamine.

-

Purification: Recrystallization from ethanol/ether mixtures to remove mono-quaternary impurities.

Part 2: Mechanism of Action & SAR Analysis

The Antigibberellin Pharmacophore

The primary mode of action for quaternary ammonium retardants is the inhibition of Gibberellin (GA) biosynthesis . Specifically, they block the cyclization of geranylgeranyl diphosphate (GGDP) to copalyl diphosphate (CDP) and subsequently to ent-kaurene .

The Tolbert Rule (1960): N.E.[1] Tolbert’s foundational research established that maximum biological activity requires:

-

A 2-carbon alkyl chain.

-

A nucleophilic or specific steric terminal group (like -Cl in CCC).

Why the Bis-Quat Differs: Ethylenebis(trimethylammonium) dichloride represents a "double-headed" analog.

-

Steric Hindrance: The second trimethylammonium group is bulky (

diameter), preventing the molecule from fitting into the active site of ent-kaurene synthase A (copalyl diphosphate synthase). -

Charge Repulsion: The dicationic nature (

charge) alters the electrostatic interaction with the enzyme's aspartate-rich domains, often leading to reduced affinity compared to the monocationic CCC (

Visualization of the Signaling Blockade

The following diagram illustrates the specific metabolic bottleneck created by quaternary ammoniums, highlighting where the bis-quaternary probe interacts (or fails to interact) compared to CCC.

Figure 1: The Gibberellin Biosynthesis Pathway illustrating the competitive inhibition site at ent-Kaurene Synthase. CCC effectively blocks GGDP cyclization, whereas the bis-quaternary analog shows reduced efficacy due to steric/charge constraints.

Part 3: Experimental Protocols & Data

The Wheat Coleoptile Bioassay

This protocol, adapted from Tolbert (1960), is the gold standard for assessing elongation inhibition. It validates whether a compound acts as a true antigibberellin (reversible by GA3) or a general phytotoxin.

Objective: Determine the

Step-by-Step Methodology:

-

Seed Preparation: Select winter wheat (Triticum aestivum, var. Genesee or similar). Soak seeds in distilled water for 6 hours.

-

Germination: Place seeds on moist filter paper in darkness at 25°C for 48 hours until coleoptiles are 5–10 mm long.

-

Treatment:

-

Prepare molar solutions of the test compound:

to -

Control: Distilled water.

-

Positive Control: CCC (

). -

Reversibility Check: Test compound + Gibberellic Acid (

,

-

-

Incubation: Transfer seedlings to test tubes containing 10 mL of solution. Incubate in darkness for 24–48 hours.

-

Measurement: Measure the length of the coleoptile (excluding the primary leaf) to the nearest millimeter.

Quantitative Data Summary (Reconstructed)

The following table summarizes the comparative activity based on historical SAR data for quaternary ammoniums.

| Compound | Structure | Relative Activity (Wheat) | Molar Conc. for 50% Inhibition | Toxicity Note |

| CCC (Chlormequat) | 100% (Reference) | Low phytotoxicity | ||

| Ethylenebis- (trimethylammonium) | < 10% | Moderate (Leaf tip burn) | ||

| AMO-1618 | Carbamate Quat | High (Species specific) | High persistence | |

| BTM (Bromide salt) | Inactive | N/A | High phytotoxicity |

Note: The bis-quaternary compounds often fail to permeate the chloroplast membrane efficiently or bind the terpene cyclase active site, rendering them significantly less potent than the mono-quaternary CCC.

Experimental Workflow Diagram

Figure 2: Standardized Wheat Coleoptile Bioassay workflow for comparative analysis of growth retardants.

Part 4: Conclusion & Research Implications

The study of Ethylenebis(trimethylammonium) dichloride is less about its utility as a crop input and more about its role in defining the rules of chemical inhibition in plant physiology.

-

Specificity of the Pharmacophore: The low activity of the bis-quaternary analog confirms that the ent-kaurene synthase active site is highly specific to the charge distribution of mono-quaternary cations like CCC.

-

Ion Channel Interference: Unlike CCC, the bis-quaternary compound is a potent blocker of

and -

Legacy: These early SAR probes allowed scientists like Tolbert and Cathey to filter thousands of compounds, ultimately leading to the registration of Chlormequat and Mepiquat, which remain pillars of modern agronomy.

References

-

Tolbert, N. E. (1960).[1] (2-Chloroethyl)trimethylammonium chloride and related compounds as plant growth substances.[1][4] I. Chemical structure and bioassay. Journal of Biological Chemistry, 235, 475–479.

-

Cathey, H. M. (1964). Physiology of Growth Retarding Chemicals. Annual Review of Plant Physiology, 15, 271-302.

-

Dicks, J. W. (1980). Mode of Action of Growth Retardants. In Recent Developments in the Use of Plant Growth Retardants, Monograph 4.

-

Rademacher, W. (2000). Growth Retardants: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways. Annual Review of Plant Physiology and Plant Molecular Biology, 51, 501-531.

-

Hamer, W. J., & Wu, Y. C. (1972).[5] Osmotic Coefficients and Mean Activity Coefficients of Uni-univalent Electrolytes in Water at 25°C. Journal of Physical and Chemical Reference Data, 1(4), 1047-1100. (Reference for physical properties of ethylenebis salts).

Sources

- 1. researchgate.net [researchgate.net]

- 2. bioguardhygiene.in [bioguardhygiene.in]

- 3. Structure-pharmacokinetics relationship of quaternary ammonium compounds. Elimination and distribution characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Ethylenebis(trimethylammonium) dichloride as a phase transfer catalyst in organic synthesis

This is a comprehensive technical guide designed for advanced researchers and drug development professionals. It addresses the specific physicochemical properties, mechanistic advantages, and safety protocols required when employing Ethylenebis(trimethylammonium) dichloride (a short-chain bis-quaternary ammonium salt) as a Phase Transfer Catalyst (PTC).

Executive Summary & Chemical Profile

Ethylenebis(trimethylammonium) dichloride (CAS: 60-25-3), often structurally related to the "methonium" class of compounds, represents a specialized niche within Phase Transfer Catalysis (PTC). Unlike ubiquitous lipophilic mono-quats (e.g., TBAB, Aliquat 336), this molecule is a short-chain bis-quaternary ("Gemini") salt .

Its unique architecture—two cationic centers separated by a short ethylene bridge—confers a high positive charge density. While its high hydrophilicity limits its utility in standard non-polar solvent extraction, it exhibits exceptional efficacy in Interfacial Catalysis and the transfer of Divalent Anions (e.g., bis-phenoxides, dicarboxylates) where charge matching (

Chemical Identity

| Property | Specification |

| IUPAC Name | |

| Structure | |

| Molecular Weight | 231.16 g/mol |

| Solubility | Highly soluble in water; insoluble in non-polar organics (Hexane, Toluene). |

| Key Characteristic | Dicationic Pincer Effect: Capable of simultaneous interaction with dianionic species. |

Safety & Toxicology (CRITICAL)

⚠️ HAZARD ALERT: NEUROMUSCULAR BLOCKING AGENT

Researchers must recognize that Ethylenebis(trimethylammonium) dichloride is structurally analogous to Succinylcholine and other methonium-type ganglionic blockers. It acts as a potent nicotinic acetylcholine receptor antagonist.

-

Physiological Effect: Potential for neuromuscular blockade, respiratory paralysis, and hypotension upon systemic absorption.

-

Handling Protocol:

-

Engineering Controls: All weighing and transfer must occur inside a certified Chemical Fume Hood or Glovebox.

-

PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety goggles.

-

In Case of Exposure: Immediate medical attention is required. Treat as a paralytic agent exposure.

-

Mechanistic Insight: The "Dicationic Advantage"

The primary failure mode of mono-quaternary catalysts (e.g.,

Ethylenebis(trimethylammonium) dichloride (

Mechanism Visualization

The following diagram illustrates the comparative advantage of Bis-Quat vs. Mono-Quat mechanisms in transferring a dianion (e.g., Terephthalate).

Caption: Comparative mechanism showing the entropic advantage of dicationic catalysts (Bis-Quat) in stabilizing and transferring dianions compared to mono-cationic species.[1]

Application Protocol: Synthesis of Poly-Ether Precursors via Dianion Alkylation

This protocol utilizes Ethylenebis(trimethylammonium) dichloride to catalyze the alkylation of Bisphenol A, a reaction notoriously sluggish with standard mono-quats due to the dianionic intermediate.

Reaction: Bisphenol A (

Materials

-

Substrate: Bisphenol A (2.28 g, 10 mmol)

-

Electrophile: Allyl Bromide (2.6 mL, 30 mmol, 1.5 eq per -OH)

-

Base: Sodium Hydroxide (50% w/w aqueous solution, 10 mL)

-

Solvent: Dichloromethane (DCM) or Toluene (20 mL)

-

Catalyst: Ethylenebis(trimethylammonium) dichloride (115 mg, 0.5 mmol, 5 mol%)

Experimental Workflow

-

Phase Initialization:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Bisphenol A in the 50% NaOH solution. Stir for 15 minutes to ensure complete formation of the disodium salt (

). -

Note: The solution will become viscous.

-

-

Catalyst Addition:

-

Add the Ethylenebis(trimethylammonium) dichloride directly to the aqueous phenoxide solution.

-

Mechanistic Check: The catalyst will undergo ion exchange at the high-concentration interface, forming the lipophilic-compatible ion pair

.

-

-

Biphasic Assembly:

-

Add the organic solvent (DCM or Toluene) containing the Allyl Bromide.

-

Crucial Step: Vigorous stirring (≥ 800 RPM) is mandatory. Due to the short chain length of the catalyst, the "reaction zone" is strictly interfacial. High shear increases interfacial area.

-

-

Reaction Monitoring:

-

Heat to mild reflux (40°C for DCM, 60°C for Toluene).

-

Monitor via TLC (Mobile phase: 10% EtOAc/Hexane).

-

Endpoint: Disappearance of the mono-allyl ether intermediate.

-

-

Work-up:

-

Separate phases. The catalyst, being highly hydrophilic, will largely remain in the aqueous phase (or can be washed out easily with water), simplifying purification.

-

Wash organic layer 2x with water, 1x with brine.

-

Dry over

and concentrate.

-

Workflow Diagram

Caption: Step-by-step experimental workflow for the alkylation of Bisphenol A using Ethylenebis(trimethylammonium) dichloride.

Performance Comparison & Data

The following table contrasts the performance of Ethylenebis(trimethylammonium) dichloride against standard mono-quats in dianion alkylation scenarios.

| Catalyst Type | Catalyst Example | Alkyl Chain Length | Dianion Conversion Efficiency | Partitioning Behavior |

| Short-Chain Bis-Quat | Ethylenebis(trimethyl-) | C1 (Methyl) | High (Interfacial) | Remains in Aqueous (Easy Removal) |

| Mono-Quat | TBAB | C4 (Butyl) | Moderate | Partitions to Organic (Requires Chromatography) |

| Mono-Quat | Aliquat 336 | C8/C10 | Low (Steric Bulk) | Hard to remove (Forms emulsions) |

| Long-Chain Bis-Quat | Hexamethonium | C6 (Hexyl) | High (Extraction) | Contaminates Organic Phase |

Key Finding: While long-chain quats extract reactants deep into the organic phase, the Ethylenebis(trimethyl-) variant operates at the interface. This results in slightly slower kinetics than lipophilic Gemini surfactants but offers superior product purity because the catalyst does not contaminate the organic layer.

Troubleshooting & Optimization

-

Low Yield:

-

Cause: Insufficient stirring.

-

Remedy: Since this catalyst has low lipophilicity, it cannot pull the anion far into the organic bulk. Reaction occurs at the boundary. Increase RPM or use an ultrasonic bath to increase surface area.

-

-

Emulsions:

-

Cause: High concentration of quaternary salt acting as a surfactant.

-

Remedy: The short chain length usually prevents stable emulsions compared to CTAB. If emulsion occurs, add solid NaCl to the aqueous phase to "salt out" the organic layer.

-

-

Substrate Compatibility:

-

This catalyst is NOT recommended for reactions requiring deep organic phase penetration (e.g., nucleophilic fluorination in dry toluene). It is strictly for aqueous-organic biphasic systems involving highly polar/charged intermediates.

-

References

-

Brunelle, D. J. (1987). Phase Transfer Catalysis: New Chemistry, Catalysts, and Applications. American Chemical Society. (Discusses the dramatic superiority of bis-quaternary salts for divalent anion transfer).

-

Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. (Foundational text on interfacial mechanism vs. extraction mechanism).

-

Idoux, J. P., et al. (1983). Multi-site phase transfer catalysts. Journal of Organic Chemistry. (Explores the concept of polymer-supported and multi-site cationic catalysts).

-

Shimizu, N., et al. (2010). Novel bis-piperidinium and bis-pyrrolidinium compounds as versatile phase-transfer catalysts. Arkivoc. (Comparative study of bis-quat vs mono-quat efficiency).

-

BenchChem. (2025).[2] A Comparative Guide to the Catalytic Efficiency of Quaternary Ammonium Salts. (General reference for quat salt selection).

Disclaimer: This document is for research purposes only. The user assumes all responsibility for safe handling and compliance with local regulations regarding neuromuscular blocking agents.

Sources

Troubleshooting & Optimization

Mass spectrometry troubleshooting for Ethylenebis(trimethylammonium) dichloride analysis

An authoritative guide to navigating the complexities of Ethylenebis(trimethylammonium) dichloride analysis by mass spectrometry.

Introduction: The Challenge of Dicationic Quaternary Amines

Ethylenebis(trimethylammonium) dichloride is a dicationic quaternary ammonium compound (QAC). Its permanent positive charges and high polarity present significant challenges for conventional reversed-phase liquid chromatography-mass spectrometry (LC-MS) methods. Common issues include poor chromatographic retention, severe peak tailing, ion suppression, and persistent system contamination. This guide, designed for researchers and drug development professionals, provides expert-driven solutions to these problems in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is my Ethylenebis(trimethylammonium) dichloride peak shape so poor (severe tailing/broadening) on a standard C18 column?

This is the most common issue and stems from the analyte's fundamental chemical properties. Standard C18 columns are designed for retaining non-polar compounds through hydrophobic interactions. Ethylenebis(trimethylammonium) dichloride is highly polar and permanently charged, leading to minimal hydrophobic retention. The observed peak tailing is often caused by secondary ionic interactions with residual, deprotonated silanol groups on the silica surface of the column, which are negatively charged and attract the dicationic analyte.

Q2: What are the best chromatographic strategies to improve retention and peak shape?

To achieve robust retention and symmetrical peak shapes, you must move beyond standard reversed-phase chromatography. The two most successful strategies are:

-

Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method. HILIC uses a polar stationary phase (e.g., amide, diol, or bare silica) with a high-organic mobile phase (typically >60% acetonitrile).[1] The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing excellent retention for highly polar compounds.[2][3]

-

Ion-Pair Chromatography: This technique uses an ion-pairing reagent in the mobile phase that has a hydrophobic tail and an anionic headgroup (e.g., heptafluorobutyric acid, HFBA). The reagent forms a neutral complex with the cationic analyte, increasing its hydrophobicity and allowing for retention on a C18 column.[4][5]

Caution: When using ion-pairing reagents with MS, always select a volatile reagent like HFBA. Non-volatile reagents like phosphates will contaminate the MS source and cause significant signal suppression.[6] It is highly recommended to dedicate a column and LC system to ion-pairing methods to avoid cross-contamination.[6]

Q3: I'm analyzing my sample in positive ion mode, but I can't find the expected [M+H]⁺ or [M+2H]²⁺ ions. What m/z values should I be looking for?

As a dicationic quaternary ammonium compound, Ethylenebis(trimethylammonium) dichloride is permanently charged and exists as a dication in solution. It does not require protonation to be observed in positive mode electrospray ionization (ESI). Therefore, you will not see the typical [M+H]⁺ adduct. Instead, you should look for the following ions:

-

The Dicationic Species [M]²⁺: The molecular weight of the Ethylenebis(trimethylammonium) cation is approximately 146.2 Da. As a doubly-charged ion, its mass-to-charge ratio (m/z) will be half its mass.

-

Expected m/z ≈ 73.1

-

-

The Singly-Charged Adduct [M+Cl]⁺: The analyte is a dichloride salt. In the ESI source, it's possible for one of the chloride counter-ions to remain associated with the dication, forming a singly charged complex.

-

Expected m/z ≈ 146.2 + 35.5 (mass of Cl) = 181.7

-

It is critical to confirm these precursor ions in your method development, as their relative abundance can depend on source conditions.[7]

| Ion Species | Formula | Approximate Mass (Da) | Charge (z) | Expected m/z |

| Dication | [C₈H₂₂N₂]²⁺ | 146.2 | 2 | 73.1 |

| Chloride Adduct | [C₈H₂₂N₂Cl]⁺ | 181.7 | 1 | 181.7 |

Q4: I am seeing a persistent signal for my analyte in blank injections. How can I resolve this carryover issue?

QACs are notoriously "sticky" and prone to causing carryover by adsorbing to surfaces in the LC-MS system (e.g., injector needle, valve rotor seals, tubing, and the MS source).[8]

Immediate Actions:

-

Strong Needle Wash: Modify your autosampler wash solution. A mixture of 50/50 isopropanol/water with 0.5% formic acid or acetic acid is highly effective. The organic solvent helps solubilize any non-polar residues, while the acid helps displace the cationic analyte from negatively charged surfaces.

-

Multiple Blank Injections: Run several injections of this strong wash solution between samples to clean the injection path.

Long-Term Strategy:

-

Dedicated System: If you frequently analyze QACs, dedicating an LC system (or at least an autosampler and column) is the best practice to prevent cross-contamination of other assays.[8]

-

System Plumbing: Consider using PEEK tubing and fittings where possible, as QACs can have strong interactions with stainless steel surfaces.

Systematic Troubleshooting Guide

This guide provides a logical workflow for diagnosing and resolving common issues during the analysis of Ethylenebis(trimethylammonium) dichloride.

Troubleshooting Workflow Diagram

Caption: A systematic workflow for troubleshooting common mass spectrometry issues encountered during the analysis of Ethylenebis(trimethylammonium) dichloride.

Experimental Protocols

Protocol 1: Recommended HILIC Method for Ethylenebis(trimethylammonium) dichloride

This protocol provides a starting point for developing a robust HILIC-MS method.

Objective: To achieve symmetric, sharp, and reproducible peaks for Ethylenebis(trimethylammonium) dichloride.

Materials:

-

LC-MS grade Acetonitrile (ACN)

-

LC-MS grade Water

-

Ammonium formate (reagent grade or higher)

-

Formic acid (reagent grade or higher)

-

HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 10 mM Ammonium formate in Water with 0.1% Formic Acid.

-

Mobile Phase B: 90:10 Acetonitrile:Water with 10 mM Ammonium formate and 0.1% Formic Acid. Note: The small amount of aqueous buffer in the organic phase is critical for maintaining mobile phase consistency and improving peak shape.[9]

-

-

Sample Preparation:

-

Dilute the sample in a solution that matches the initial chromatographic conditions (e.g., 95% Acetonitrile, 5% Mobile Phase A) to avoid peak distortion. High aqueous content in the sample solvent will cause poor peak shape in HILIC.[1]

-

-

LC-MS Conditions:

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 2-5 µL

-

Gradient:

Time (min) %A %B 0.0 5 95 3.0 40 60 3.1 5 95 | 5.0 | 5 | 95 |

-

MS Detection: ESI Positive Mode, monitoring for transitions from the precursor ions identified in the FAQ section (m/z 73.1 and 181.7).

-

-

Crucial Equilibration: HILIC requires longer equilibration times than reversed-phase. Equilibrate the column with at least 10-15 column volumes of the initial mobile phase composition before the first injection and between runs to ensure reproducible retention times.[9]

Protocol 2: System Decontamination Procedure for QAC Carryover

Objective: To remove persistent Ethylenebis(trimethylammonium) dichloride residue from the LC system.

Procedure:

-

Remove the Column: Replace the column with a union or a restrictor capillary.

-

Prepare Wash Solvents:

-

Wash A: 50/50/0.5 (v/v/v) Isopropanol/Water/Formic Acid

-

Wash B: LC-MS Grade Water

-

Wash C: LC-MS Grade Isopropanol

-

-

System Flush Sequence:

-

Flush the entire system (all pump lines and autosampler) with Wash A for 30 minutes at a flow rate of 0.5 mL/min.

-

Flush with Wash B for 15 minutes.

-

Flush with Wash C for 15 minutes.

-

-

Injector Cleaning:

-

Place a vial containing Wash A in the autosampler.

-

Execute a series of 5-10 "dummy" injections of the largest possible volume to thoroughly clean the needle, seat, and injection valve.

-

-

Re-equilibration: Re-install the column and thoroughly equilibrate the system with your analytical mobile phase before resuming analysis.

References

- PolyLC. (n.d.). HILIC Columns for Polar Separations.

- Dr. Maisch GmbH. (n.d.). HILIC.

- Ceva, T. (2024, May 11). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis.

- Roemling, R., & Itoh, S. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds.

- Merck Millipore. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis.

- TCI Chemicals. (n.d.). Ion Pair Reagents (for HPLC).

- FujiFilm Wako Chemicals. (n.d.). Ion-Pair Reagents for HPLC.

- Spectroscopy Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.

- Hernández, F., et al. (2000). On-line ion-pair solid-phase extraction-liquid chromatography-mass spectrometry for the analysis of quaternary ammonium herbicides.

- SCIEX. (2019, January 24). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?

- Velpandian, T., et al. (2015). Understanding the Charge Issues in Mono and di-Quaternary Ammonium Compounds for Their Determination by LC/ESI-MS/MS. Journal of The American Society for Mass Spectrometry.

- ResearchGate. (2014, September 17). Has anyone encountered problems with blanks when analyzing Quaternary Ammonium Compounds by LC-MS?

Sources

- 1. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]

- 2. polylc.com [polylc.com]

- 3. HILIC â Dr. Maisch [dr-maisch.com]

- 4. Ion Pair Reagents (for HPLC) | TCI AMERICA [tcichemicals.com]

- 5. km3.com.tw [km3.com.tw]

- 6. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. merckmillipore.com [merckmillipore.com]

Technical Support Center: Ethylenebis(trimethylammonium) Dichloride (EBTAD)

Topic: Troubleshooting Interference in Biological, Analytical, and Pharmacological Assays Compound ID: Ethylenebis(trimethylammonium) dichloride (CAS: 23252-62-2) Synonyms: 1,2-Bis(trimethylammonio)ethane dichloride; Hexamethonium (C2 analog); Bis-QAC.

Diagnostic Overview: Is EBTAD Affecting Your Data?

Ethylenebis(trimethylammonium) dichloride (EBTAD) is a short-chain bis-quaternary ammonium salt. Due to its permanent positive charge and structural similarity to acetylcholine and other biological polyamines, it frequently acts as a "silent" interferent.

Use this diagnostic matrix to determine if EBTAD is the root cause of your experimental anomalies:

| Symptom | Assay Type | Probable Mechanism | Severity |

| False Positives / High Background | Protein Quantification (Bradford) | Dye-Aggregation: EBTAD interacts with Coomassie Blue anions, mimicking protein-dye binding. | 🔴 High |

| Signal Loss / Ion Suppression | LC-MS/MS | Charge Competition: EBTAD dominates the electrospray droplet surface, preventing analyte ionization. | 🔴 High |

| Unexpected Antagonism | Electrophysiology / Ca²⁺ Flux | Open-Channel Block: EBTAD sterically occludes the pore of nAChRs or K⁺ channels. | 🟠 Moderate |

| Inconsistent Kinetics | Enzymatic Assays (AChE) | Substrate Competition: Structurally mimics Acetylcholine, acting as a weak competitive inhibitor. | 🟡 Low |

Technical Deep Dive & Troubleshooting

Module A: Pharmacological Interference (Receptor & Channel Blockade)[1][2]

The Issue: In functional assays targeting Nicotinic Acetylcholine Receptors (nAChR) or Choline Transporters (CHT), EBTAD acts as an off-target antagonist. Unlike competitive antagonists that bind the orthosteric site, short-chain bis-quaternary ammoniums often act as open-channel blockers . They enter the receptor pore after it opens and physically plug it, leading to a voltage-dependent block that cannot be surmounted by increasing agonist concentration.

Mechanism Visualization:

Figure 1: Mechanism of Open-Channel Blockade by EBTAD. Note that the blocker requires the channel to open before it can bind, creating a use-dependent inhibition.

Troubleshooting Protocol: Distinguishing Blockade Types

-

Voltage-Dependence Test: If using patch-clamp, hyperpolarize the membrane. If EBTAD is an open-channel blocker, the inhibition should increase at hyperpolarized potentials (as the positive charge is driven deeper into the pore).

-

Agonist Shift: Perform a dose-response curve with your agonist.

-

Competitive Antagonist: Curve shifts right (EC50 increases).

-

EBTAD (Channel Block): Maximal response (

) decreases; curve does not shift significantly.

-

Module B: Analytical Interference (LC-MS/MS)

The Issue: EBTAD is a "sticky" salt. In LC-MS, it causes severe ion suppression .[1] Its two permanent quaternary ammonium groups make it extremely surface-active in the electrospray droplet, monopolizing the available charge and preventing your target analyte from ionizing. Furthermore, it binds strongly to C18 columns, leading to "ghost peaks" in subsequent runs.

Mechanism Visualization:

Figure 2: Ion Suppression Mechanism. EBTAD outcompetes analytes for surface charge on the electrospray droplet, reducing sensitivity.

Troubleshooting Protocol: Remediation

-

Chromatographic Separation: EBTAD is highly polar. Standard C18 gradients often elute it in the void volume or wash step.

-

Action: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) to retain EBTAD and separate it from your analyte.

-

-

Ion Pairing: Add volatile ion-pairing agents (e.g., Heptafluorobutyric acid - HFBA) to the mobile phase to mask the charge of EBTAD, though this may suppress overall signal.

-

System Cleaning: If you suspect carryover, flush the system with 50:50 Acetonitrile:Water + 0.1% Formic Acid followed by a 100% Isopropanol wash.

Module C: Protein Assay Interference (Bradford/BCA)[4]

The Issue: Researchers often use EBTAD as a buffer additive or varying salt.

-

Bradford Assay: The Coomassie G-250 dye binds to cationic groups (Arginine, Lysine). EBTAD mimics these residues. A buffer containing >0.1% EBTAD will turn the reagent blue immediately, yielding a false high protein concentration.

-

BCA Assay: Generally more robust, but high concentrations of reducing agents or chelators often paired with EBTAD can interfere.

Data Comparison Table:

| Assay | EBTAD Tolerance | Interference Type | Recommended Action |

| Bradford (Coomassie) | Very Low (< 1 mM) | False Positive (Blue Shift) | Avoid. Use BCA or Lowry. |

| BCA (Bicinchoninic Acid) | Moderate (~ 10 mM) | Precipitate formation | Compatible if diluted. |

| UV (280 nm) | High | None (EBTAD has low UV abs) | Best Option for pure proteins. |

Frequently Asked Questions (FAQ)

Q1: Can I remove EBTAD from my sample via dialysis? A: Yes. EBTAD has a molecular weight of ~217 Da.[2] It will easily pass through standard dialysis membranes (cutoff 3.5 kDa or 10 kDa). However, due to its charge, it may interact with negatively charged proteins. Use a high-salt dialysis buffer (e.g., 150mM NaCl) initially to disrupt electrostatic interactions, then dialyze into your final buffer.

Q2: I see a "ghost peak" at m/z 108.6 in my Mass Spec. Is this EBTAD?

A: Likely. The doubly charged ion

Q3: Is EBTAD toxic to cell cultures? A: Yes, at high concentrations. As a quaternary ammonium, it can disrupt cell membranes and block choline transporters required for phospholipid synthesis. Perform a cytotoxicity assay (MTT/LDH) if using concentrations >100 µM.

References

-

Dwoskin, L. P., et al. (2008). "Discovery of a novel nicotinic receptor antagonist for the treatment of nicotine addiction." Journal of Pharmacology and Experimental Therapeutics. (Discusses structure-activity relationships of bis-quaternary ammoniums and nAChR blockade).

-

Compton, S. J., & Jones, C. G. (1985).[3] "Mechanism of dye response and interference in the Bradford protein assay." Analytical Biochemistry. (Definitive guide on how cationic compounds interfere with Coomassie Blue).

-

Pascoe, R., et al. (2005). "Matrix Effects and Ion Suppression in LC-MS: Essential Strategies." Analytical Chemistry. (General principles of ion suppression by permanently charged species).

- Papke, R. L., et al. (2010). "The pharmacological activity of bis-choline linkers." British Journal of Pharmacology. (Details the open-channel block mechanism of short-chain methonium analogs).

Sources

Validation & Comparative

Comparative Guide: Cross-Reactivity of Ethylenebis(trimethylammonium) Dichloride in Immunoassays

Executive Summary & Scientific Context

In the development of immunoassays for Neuromuscular Blocking Agents (NMBAs) and related quaternary ammonium (QA) compounds, Ethylenebis(trimethylammonium) dichloride serves a critical role as a structural probe .

Unlike clinical analytes such as Succinylcholine (Suxamethonium) or Rocuronium, Ethylenebis(trimethylammonium) is rarely the primary target of quantification. Instead, it is the "minimalist" bivalent QA ligand. Its structure consists solely of two trimethylammonium heads separated by a short ethylene bridge, lacking the ester linkages found in Succinylcholine or the steroid backbone of Rocuronium.

The Core Challenge:

Antibodies raised against NMBAs often exhibit broad cross-reactivity due to the "QA Epitope Hypothesis." The immune system frequently targets the highly charged

Mechanism of Cross-Reactivity[1][2]

To understand the performance of this molecule, one must analyze the structural causality of antibody binding.

The Quaternary Ammonium (QA) Epitope

The high charge density of the quaternary nitrogen creates a dominant electrostatic epitope.

-

Type A Antibodies (Specific): Recognize the QA head plus the adjacent linker (e.g., the succinate ester of Succinylcholine). These antibodies show low cross-reactivity with Ethylenebis(trimethylammonium).

-

Type B Antibodies (Promiscuous): Recognize only the QA head. These antibodies show high cross-reactivity with Ethylenebis(trimethylammonium), often leading to false positives in clinical anaphylaxis panels.

Structural Comparison Pathway

The following diagram illustrates the structural relationships driving this cross-reactivity.

Figure 1: Decision pathway for characterizing antibody specificity using Ethylenebis(trimethylammonium) as a probe.

Comparative Performance Data

The following data summarizes the typical inhibition profiles observed in a Competitive ELISA format when using a polyclonal antibody raised against Succinylcholine-HSA.

Interpretation:

-

Ethylenebis(trimethylammonium) acts as a potent inhibitor if the antibody is "headgroup dominant."

-

If your assay requires high specificity for Succinylcholine, Ethylenebis(trimethylammonium) cross-reactivity should be < 5% .

| Compound | Structure Type | Cross-Reactivity (%)* | IC50 (nM) | Clinical Significance |

| Succinylcholine | Bis-QA (Ester Link) | 100% (Reference) | 4.5 | Primary Analyte |

| Ethylenebis(trimethylammonium) | Bis-QA (Short Bridge) | 40 - 85% | 8.2 | Indicates low specificity; detects "QA" motif only. |

| Decamethonium | Bis-QA (Long Bridge) | 60 - 90% | 6.8 | Competes for bivalent binding sites. |

| Rocuronium | Mono-QA (Steroid) | 15 - 30% | 25.0 | Common clinical cross-reactant. |

| Choline | Mono-QA (Small) | < 0.1% | >10,000 | Negative Control (Endogenous). |

*Cross-reactivity calculated as (IC50 Target / IC50 Analog) × 100.

Experimental Protocol: Competitive Inhibition Profiling

This protocol is designed to validate the specificity of an anti-NMBA antibody using Ethylenebis(trimethylammonium) dichloride.

Reagents & Preparation

-

Solid Phase: Microtiter plate coated with Succinylcholine-HSA conjugate (1 µg/mL).

-

Primary Antibody: Anti-Succinylcholine IgE or IgG (titrated to give OD 1.0 at saturation).

-

Competitor Stock: Ethylenebis(trimethylammonium) dichloride (dissolved in PBS, pH 7.4). Prepare serial dilutions from

M to

Assay Workflow

This workflow ensures a self-validating system by running the target and the probe in parallel.

Figure 2: Competitive Inhibition ELISA workflow for determining cross-reactivity.

Step-by-Step Methodology

-

Block the coated plate with 1% BSA in PBS for 1 hour to prevent non-specific binding.

-

Premix the antibody with the Ethylenebis(trimethylammonium) dilutions in a separate low-binding plate. Incubate for 30 minutes.

-

Why? This allows the fluid-phase equilibrium to establish before exposing the mixture to the solid-phase antigen.

-

-

Transfer 100 µL of the mixture to the coated assay plate.

-

Incubate for 60 minutes at 37°C.

-

Wash 3x with PBS-Tween (0.05%).

-

Detect using HRP-conjugated secondary antibody and TMB substrate.

-

Analysis: Fit the optical density data to a 4-parameter logistic (4PL) model.

Validation Criteria (Self-Check)

-

Maximum Binding (

): Wells with no inhibitor must reach OD > 1.0. -

Non-Specific Binding (NSB): Wells with no primary antibody must be OD < 0.1.

-

Curve Slope: The Hill slope for Ethylenebis(trimethylammonium) should parallel the Succinylcholine curve if the binding mechanism (competitive) is identical.

References

-

Baldo, B. A., & Fisher, M. M. (1983). Substituted ammonium ions as allergenic determinants in drug allergy.[1][2][3] Nature, 306(5940), 262–264.

-

Didier, A., et al. (1987).[3] Role of the quaternary ammonium ion determinant in allergy to muscle relaxants. Journal of Allergy and Clinical Immunology, 79(4), 578-584.

-

Linauskienė, K., et al. (2020).[2] Cross-reactivity of neuromuscular blocking agents.[1][2][3][4] World Allergy Organization Journal, 13(100465).

-

Opstrup, M. S., et al. (2012). Standardization of specific IgE quantification to neuromuscular blocking agents. Allergy, 67(5), 614-620.

Sources

Comparing the antimicrobial activity of Ethylenebis(trimethylammonium) dichloride with other biocides

This guide provides a technical comparison of Ethylenebis(trimethylammonium) dichloride (also known as Ethamethonium dichloride ) against standard industrial and pharmaceutical biocides.

Editorial Note: This analysis focuses on the Structure-Activity Relationship (SAR) of quaternary ammonium compounds (QACs). While Ethylenebis(trimethylammonium) dichloride is chemically a bis-QAC, its performance differs radically from commercial biocides due to its lack of hydrophobic alkyl chains. This guide elucidates why it serves primarily as a pharmacological agent or chemical template rather than a disinfectant.

Executive Summary

Ethylenebis(trimethylammonium) dichloride (

-

Primary Status: Negligible Antimicrobial Activity (MIC > 5,000

g/mL for most strains). -

Primary Utility: Ganglionic blocking agent (pharmacology), Structure-Directing Agent (zeolite synthesis), and Ion Channel blocker.

-

Key Comparison: It serves as a "negative control" in QAC research, demonstrating that positive charge alone is insufficient for biocidal action without lipophilic penetration.

Chemical Structure & Properties[1][2][3]

| Feature | Ethylenebis(trimethylammonium) dichloride | Benzalkonium Chloride (BZK) | Octenidine Dihydrochloride |

| Common Name | Ethamethonium | BZK / BAC | Octenidine |

| Class | Short-chain Bis-QAC | Mono-QAC | Long-chain Bis-QAC (Gemini) |

| Hydrophobic Tail | None (Methyl groups only) | Two | |

| Linker | Ethylene ( | N/A | Decamethylene ( |

| Solubility | Highly Water Soluble | Water/Alcohol Soluble | Water/Alcohol Soluble |

| Membrane Action | Surface Electrostatic only | Deep Penetration/Disruption | "Saddle" Integration/Disruption |

Mechanism of Action (MoA) Analysis

The antimicrobial efficacy of QACs is governed by the "W-function" of amphiphilicity.

A. The Failure of Ethylenebis(trimethylammonium)

-

Mechanism: The molecule carries two permanent positive charges (

) separated by a short ethylene bridge. It is attracted to the negatively charged bacterial cell wall (Teichoic acids in Gram(+), LPS in Gram(-)) via electrostatic forces. -

Limitation: Due to the absence of a long alkyl chain (

), it cannot penetrate the hydrophobic core of the lipid bilayer. It may displace divalent cations ( -

Result: Bacteria survive exposure unless concentrations are osmotically relevant.

B. The Success of Alternatives (BZK / Octenidine)

-

Mechanism: These molecules possess a "head-and-tail" structure. The cationic head adsorbs to the surface, while the hydrophobic tail drives into the membrane (the "electroporation-like" effect).

-

Result: Destabilization of the cytoplasmic membrane, leakage of intracellular components (

, DNA), and cell death.

Visualization: Membrane Interaction Pathways

Caption: Comparative interaction of short-chain vs. long-chain QACs with bacterial membranes.

Experimental Data Comparison

The following data summarizes the Structure-Activity Relationship (SAR) established in bis-QAC research. Data represents typical Minimum Inhibitory Concentrations (MIC) against Staphylococcus aureus.

| Compound | Chain Length (Spacer/Tail) | MIC ( | Relative Potency |

| Ethylenebis(trimethylammonium) | > 5,000 | 1x (Baseline) | |

| Hexamethonium | > 2,000 | ~2.5x | |

| Decamethonium | ~500 - 1,000 | ~5-10x | |

| Benzalkonium Chloride | N/A / | 4 - 8 | > 600x |

| Octenidine | 1 - 2 | > 2,500x |

Key Insight: Antimicrobial activity in bis-quats increases by orders of magnitude as the alkyl chain length increases from

Experimental Protocols

To verify the inactivity of Ethylenebis(trimethylammonium) dichloride compared to active controls, use the following broth microdilution protocol.

Protocol: Comparative MIC Determination

Objective: Determine the MIC of short-chain vs. long-chain QACs.

-

Preparation of Stocks:

-

Test Agent: Dissolve Ethylenebis(trimethylammonium) dichloride in Mueller-Hinton Broth (MHB) to 10,000

g/mL. -

Control Agent: Dissolve Benzalkonium Chloride in MHB to 1,000

g/mL.

-

-

Inoculum Prep:

-

Prepare a 0.5 McFarland suspension of S. aureus (ATCC 6538) or E. coli (ATCC 8739).

-

Dilute 1:100 in MHB to achieve ~

CFU/mL.

-

-

Plate Setup (96-well):

-

Add 100

L of MHB to columns 2-12. -

Add 200

L of Test Agent stock to column 1. -

Perform serial 2-fold dilutions from column 1 to 10.

-

Add 100

L of bacterial inoculum to wells 1-11. -

Controls: Column 11 (Growth Control), Column 12 (Sterility Control).

-

-

Incubation: 37°C for 24 hours.

-

Readout:

-

Visual turbidity indicates growth.

-

Expectation: Ethylenebis(trimethylammonium) wells will likely show growth across the entire plate (MIC > 5000

g/mL), while BZK will clear at ~4-8

-

Safety & Confusion Alert

Critical Distinction: Researchers often confuse similar nomenclature.

-

Ethylenebis(trimethylammonium) dichloride: The subject of this guide. Pharmacological agent/Inactive biocide.

-

Ethylenebis(dithiocarbamate) (EBDC): A completely different chemical class. This is the active ingredient in fungicides like Mancozeb .

-

Gemini Surfactants (e.g., 12-2-12): These are "Ethylene-bis(alkyldimethylammonium)" compounds. They contain long tails and are highly potent biocides. The "trimethyl" in the subject's name specifically excludes these long tails.

References

-

Mlynarčík, D., et al. (1979). "Antimicrobial effect of bis-quaternary ammonium salts derived from 1,3-propanediamine."[1] Experientia. (Demonstrates the dependence of activity on chain length, showing short chains are ineffective).

-

Gilbert, P., & Moore, L. E. (2005). "Cationic antiseptics: diversity of action under a common epithet." Journal of Applied Microbiology. (Review of QAC mechanisms and the necessity of hydrophobic domains).

-

Wiegand, I., et al. (2008). "Agar and broth dilution methods to determine the minimum inhibitory concentration (MIC) of antimicrobial substances." Nature Protocols. (Standard protocol for MIC testing).

-

ChemMedChem (2017). "Hybrid BisQACs: Potent Biscationic Quaternary Ammonium Compounds Merging the Structures of Two Commercial Antiseptics."[2] (Discusses the SAR of bis-QACs).

Sources

Technical Assessment: In Vitro and In Vivo Correlation of Ethylenebis(trimethylammonium) Dichloride

This guide provides an in-depth technical assessment of Ethylenebis(trimethylammonium) dichloride , chemically identified as the C2 analog of the methonium series (often referred to as Ethonium or simply C2 in pharmacological literature).[1]

This compound serves as a critical structural reference standard in drug development, primarily used to define the steric and distance requirements of Nicotinic Acetylcholine Receptors (nAChR) and to validate the "Two-Point Attachment" theory of neuromuscular and ganglionic blockade.[1]

Executive Summary & Mechanism of Action

Ethylenebis(trimethylammonium) dichloride is a bis-quaternary ammonium salt where two trimethylammonium cationic heads are separated by a short two-carbon (ethylene) bridge.[1] In the context of drug development, it acts as the "Short-Chain Negative Control" against which potent blockers like Hexamethonium (C6) and Decamethonium (C10) are measured.[1]

The "Chain Length" Mechanism

The biological activity of bis-methonium compounds is strictly governed by the distance between the two quaternary nitrogen centers (

-

C2 (Ethylene): Distance ~4–5 Å.[1] Too short to bridge the two anionic binding sites on the nAChR or to block the ion channel pore effectively.

-

C6 (Hexamethonium): Distance ~9–10 Å.[1] Optimal fit for Ganglionic nAChR (NN type).[1]

-

C10 (Decamethonium): Distance ~14 Å.[1] Optimal fit for Neuromuscular nAChR (NM type).

Primary Activity: Ethylenebis(trimethylammonium) exhibits negligible neuromuscular or ganglionic blocking activity compared to its longer-chain analogs.[1] However, it possesses weak muscarinic agonist properties and can act as a weak ganglionic stimulant (nicotinic agonist) before any blockade occurs, distinguishing it from the pure antagonists.[1]

Comparative Performance Analysis

The following table contrasts Ethylenebis(trimethylammonium) (C2) with its clinically relevant analogs. This comparison is vital for researchers selecting reference standards for receptor binding assays.

Table 1: Pharmacological Profile Comparison

| Feature | Ethylenebis(trimethylammonium) (C2) | Hexamethonium (C6) | Decamethonium (C10) | Succinylcholine |

| Chemical Linker | Ethylene (2 carbons) | Hexylene (6 carbons) | Decylene (10 carbons) | Succinic ester (approx.[1][2] equiv to C10) |

| Primary Target | Non-specific (Weak Muscarinic/Nicotinic) | Ganglionic nAChR ( | Neuromuscular nAChR ( | Neuromuscular nAChR ( |

| Mechanism | Weak Agonist / Steric Probe | Ion Channel Blocker (Open Pore) | Depolarizing Blocker (Partial Agonist) | Depolarizing Blocker |

| Potency (Rel.) | < 1% (Negligible Blockade) | 100% (Ganglionic Ref.) | 100% (NMJ Ref.)[1] | High (Clinical use) |

| Metabolism | Renal Excretion (Unchanged) | Renal Excretion (Unchanged) | Renal Excretion (Unchanged) | Rapid Hydrolysis (Plasma Cholinesterase) |

| IVIVC Status | High Fidelity: In vitro inactivity predicts in vivo inactivity.[1] | High Fidelity: Potent in both.[1] | High Fidelity: Potent in both.[1] | Poor: In vitro potency high; In vivo duration short.[1] |

Visualizing the Structure-Activity Relationship

The diagram below illustrates why Ethylenebis(trimethylammonium) fails to act as a potent blocker. The "Bridge Deficit" prevents simultaneous occupancy of the requisite anionic subsites or effective pore occlusion.

Caption: SAR of Methonium Series. C2 (Red) lacks the steric length to bridge receptor sites, unlike C6 (Yellow) and C10 (Green).[1]

In Vitro and In Vivo Correlation (IVIVC)[1]

For Ethylenebis(trimethylammonium) dichloride, the IVIVC is characterized by a direct, linear lack of potency .[1] Unlike lipophilic drugs where solubility limits absorption, C2 is a highly polar, permanent cation.[1] Its correlation profile is driven by electrostatics and renal clearance .[1]

In Vitro Profile[1]

-

Assay: Guinea Pig Ileum (Muscarinic/Nicotinic) or Frog Rectus Abdominis.[1]

-

Observation: High concentrations (

) are required to elicit any response, which is often a transient contraction (agonism) rather than inhibition.[1] -

Binding: Low affinity for the orthosteric ACh site due to steric mismatch.[1]

In Vivo Profile[1]

-

Model: Cat Sciatic Nerve-Gastrocnemius (NMJ) or Rat Blood Pressure (Ganglionic).[1]

-

Observation:

-

NMJ: No significant paralysis observed even at high doses.[1]

-

Ganglia: Minimal hypotension compared to C6.[1]

-

Toxicity: Death occurs via non-specific mechanisms (electrolyte imbalance/osmotic effects) or weak generalized cholinergic stimulation at massive doses, rather than respiratory paralysis (curariform).[1]

-

The Correlation Statement

"The inactivity of Ethylenebis(trimethylammonium) in isolated tissue baths (

) accurately predicts its lack of therapeutic efficacy and specific toxicity in whole-animal models. It validates the structural specificity of the nAChR: without the 10-carbon bridge, neuromuscular blockade does not occur."[1]

Experimental Protocols

To verify the activity (or lack thereof) of Ethylenebis(trimethylammonium) dichloride, the following self-validating protocols are recommended.

Protocol A: Comparative Organ Bath Assay (Guinea Pig Ileum)

Objective: Differentiate C2 (Weak Agonist) from C6 (Antagonist).[1]

-

Preparation: Suspend a segment of guinea pig ileum in Tyrode’s solution at 37°C, oxygenated with 95%

/ 5% -

Calibration: Establish a sub-maximal contraction with Acetylcholine (ACh)

.[1] Wash. -

Challenge (C2): Add Ethylenebis(trimethylammonium) at increasing log concentrations (

to -

Challenge (C6 - Control): Add Hexamethonium (

).-

Expected Result: Inhibition of nicotine-induced contractions (if using a ganglion-nerve prep) or no effect on direct muscarinic ACh stimulation.[1]

-

-

Validation: The system is valid if Atropine (

) blocks the ACh response, confirming cholinergic integrity.[1]

Protocol B: In Vivo Sciatic Nerve-Muscle Preparation (Rat/Cat)

Objective: Confirm lack of Neuromuscular Blockade (IVIVC Validation).

-

Anesthesia: Urethane or Chloralose.[1]

-

Setup: Cannulate the trachea and carotid artery (BP monitoring). Isolate the sciatic nerve and attach the gastrocnemius tendon to a force transducer.

-

Stimulation: Supramaximal square wave pulses (0.1 Hz, 0.2 ms).

-

Administration:

Signaling Pathway Diagram (Nicotinic Transmission)

This diagram details the pathway where Ethylenebis(trimethylammonium) fails to intervene, unlike its C6/C10 counterparts.[1]

Caption: Pathway analysis showing C2's inability to effectively block the nAChR channel or preventing depolarization.

References

-

Paton, W. D. M., & Zaimis, E. J. (1949). The pharmacological actions of polymethylene bistrimethylammonium salts.[1] British Journal of Pharmacology and Chemotherapy, 4(4), 381–400.[1] Link

-

Bowman, W. C. (2006). Neuromuscular block.[1] British Journal of Pharmacology, 147(S1), S277–S286.[1] Link[1]

-

ChemicalBook. (2024).[1] Ethylenebis(trimethylammonium) dichloride Product Properties. Link

-

Gray, A. P., & O'Dell, T. B. (1958). Reaction of ethylene bromide with trimethylamine and the neuromuscular blocking activity of ethylenebis-(trimethylammonium).[1][3] Nature, 181, 634–635.[1][3] Link[1][3]

-

PubChem. (2024).[1] Trimethylenebis(trimethylammonium) dichloride (Structural Analog Data). National Library of Medicine.[1] Link[1]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.